Brucine

Descripción general

Descripción

La brucina es un alcaloide estrechamente relacionado con la estricnina, que se encuentra principalmente en las semillas del árbol Strychnos nux-vomica . Fue descubierta en 1819 por Pelletier y Caventou . La brucina es conocida por su uso en síntesis químicas estereoespecíficas y tiene varios efectos farmacológicos, incluidas propiedades antiinflamatorias y antitumorales .

Métodos De Preparación

La brucina se puede extraer de las semillas de Strychnos nux-vomica utilizando varios métodos, incluida la extracción por reflujo con etanol ácido (50% de alcohol, pH 5), que proporciona los mejores rendimientos . Los métodos de producción industrial a menudo implican la extracción asistida por microondas para mejorar la tasa de extracción . Además, la brucina se puede preparar en formulaciones liposomales para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

La brucina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La brucina se puede oxidar utilizando ácido crómico, lo que históricamente la distinguió de la estricnina.

Reducción: La brucina se puede reducir para formar varios derivados.

Sustitución: La brucina puede sufrir reacciones de sustitución, particularmente en sus grupos metoxi.

Los reactivos comunes utilizados en estas reacciones incluyen ácido crómico para la oxidación y varios agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antitumor Activity

Brucine demonstrates potent antitumor properties across various cancer cell lines. Key findings include:

- Cervical Cancer : this compound promotes apoptosis in cervical cancer cells (ME-180) by down-regulating the PI3K/AKT/mTOR signaling pathway, thereby inhibiting inflammation and cell proliferation .

- Breast Cancer : In studies involving MDA-MB-231 and Hs578-T cell lines, this compound inhibited migration and invasion in a dose-dependent manner, showcasing its potential as a therapeutic agent against bone metastasis .

- Glioma Cells : this compound reduced the survival rate of glioma cells (U251) by modulating apoptosis-related proteins such as Bcl-2 and Bax .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are well-documented. It selectively inhibits immune responses and has been shown to reduce TNF-α-induced proliferation in rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) through the activation of the JNK signaling pathway .

Analgesic Properties

This compound exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanisms involve modulation of pain pathways, although specific clinical applications remain under investigation.

Pharmacological Formulations

Recent advancements in drug delivery systems have enhanced this compound's therapeutic efficacy while mitigating its toxicity:

- Immuno-nanoparticles : These formulations have shown promise in reducing adverse effects and improving targeted delivery in cancer treatments .

- Solid Lipid Nanoparticles : These formulations not only enhance bioavailability but also reduce systemic toxicity associated with this compound administration .

Case Studies and Research Findings

The following table summarizes key studies that highlight the applications of this compound:

Mecanismo De Acción

La brucina actúa como antagonista en los receptores de glicina, similar a la estricnina . Al unirse a estos receptores, la brucina inhibe la acción de la glicina, lo que lleva a la parálisis de las neuronas inhibitorias . Este mecanismo es responsable de sus efectos excitatorios centrales y su potencial toxicidad.

Comparación Con Compuestos Similares

La brucina está estrechamente relacionada con la estricnina, ambas siendo alcaloides que se encuentran en el árbol Strychnos nux-vomica . Si bien ambos compuestos comparten estructuras y mecanismos de acción similares, la brucina es menos tóxica que la estricnina . Otros compuestos similares incluyen:

Estricnina: Más tóxica que la brucina, utilizada históricamente como pesticida.

Bruceínas A-M: Quasinoideos con propiedades farmacológicas similares a la brucina.

La singularidad de la brucina radica en su toxicidad relativamente menor en comparación con la estricnina y sus diversas aplicaciones en investigación científica e industria.

Propiedades

Número CAS |

357-57-3 |

|---|---|

Fórmula molecular |

C23H26N2O4 |

Peso molecular |

394.5 g/mol |

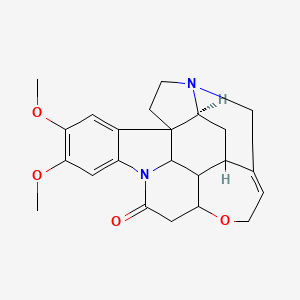

Nombre IUPAC |

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |

Clave InChI |

RRKTZKIUPZVBMF-PLNGPGDESA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

SMILES isomérico |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

Apariencia |

Solid powder |

Punto de ebullición |

470 °C |

Color/Form |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

Densidad |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

352 °F (NTP, 1992) 178 °C |

Key on ui other cas no. |

357-57-3 |

Descripción física |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

63428-84-2 |

Vida útil |

Stable /during transport/. |

Solubilidad |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of brucine?

A1: this compound has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol.

Q2: What is known about the material compatibility and stability of this compound?

A2: this compound readily forms co-crystals with various molecules, particularly those that have difficulty crystallizing independently, like carbohydrates. [] This property makes it a valuable tool in crystallography and structural studies. [] Additionally, research has explored the development of this compound-loaded liposomes, demonstrating its compatibility with lipid-based drug delivery systems. [, ]

Q3: Are there any known catalytic properties and applications of this compound?

A3: While this compound itself hasn't been widely explored as a catalyst, its derivatives, particularly this compound N-oxide, have shown promising catalytic activity in organic synthesis. For example, this compound N-oxide has been successfully employed as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction. []

Q4: How does this compound interact with biological systems and what are its downstream effects?

A4: this compound exhibits diverse biological effects, primarily attributed to its interactions with various molecular targets. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including liver cancer cells, [, , ] colon cancer cells, [] and multiple myeloma cells. [, ] This apoptotic effect is mediated through multiple pathways, including the Bcl-2 and Ca2+ involved mitochondrial pathway, [] the JNK signaling pathway, [] and the death-receptor pathway. []

Q5: How does this compound affect the inflammatory response?

A5: this compound demonstrates anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. [, ] Additionally, it has shown efficacy in reducing inflammatory markers in models of allergic rhinitis. []

Q6: Does this compound interact with specific receptors or enzymes?

A6: this compound exhibits subtype-selective positive cooperative interactions with acetylcholine at muscarinic receptors. [] Specifically, this compound enhances the affinity of acetylcholine for M1 receptors, N-chloromethyl this compound for M2 and M3 receptors, and this compound N-oxide for M4 receptors. [] Furthermore, this compound inhibits H+/K+-ATPase, contributing to its anti-ulcer potential. []

Q7: How does modifying the structure of this compound affect its activity?

A7: Structural modifications to this compound significantly impact its activity and selectivity. Studies have explored various this compound derivatives, such as this compound N-oxide and N-chloromethyl this compound, which exhibit distinct pharmacological profiles compared to the parent compound. [, ] These modifications can alter their interactions with specific molecular targets, leading to differences in potency, selectivity, and toxicity.

Q8: What is known about the pharmacokinetics of this compound?

A8: this compound exhibits dose-dependent pharmacokinetics, and its absorption, distribution, metabolism, and excretion (ADME) can be influenced by factors like route of administration and formulation. [, , ] Studies have explored the use of liposomes and other drug delivery systems to improve its bioavailability and target specific tissues. [, , ]

Q9: How is this compound metabolized in the body?

A9: Research using human liver microsomes has identified CYP3A4 as the major enzyme involved in this compound metabolism. [] This enzyme converts this compound into two major metabolites, both tentatively identified as mono-oxygenated metabolites. [] A minor demethylated metabolite has also been observed. []

Q10: What are the known toxicological effects of this compound?

A10: this compound is known for its toxicity, potentially causing violent convulsions and even death. [] Its narrow therapeutic window necessitates careful dose control and monitoring. [] Research suggests that certain traditional processing methods, like those using milk and saltwater, can reduce the levels of this compound in plant material. []

Q11: What strategies have been investigated to improve the delivery of this compound to specific targets?

A11: Several studies have focused on developing novel drug delivery systems for this compound, including liposomes, nanoparticles, and hydrogel patches. [, , , , ] These approaches aim to improve its solubility, stability, bioavailability, and target specificity while minimizing toxicity. For instance, stealth liposomes modified with NGR peptides showed enhanced antitumor efficacy and reduced toxicity compared to conventional liposomes or free this compound. []

Q12: What analytical methods are commonly used to characterize and quantify this compound?

A12: Various analytical techniques are employed for this compound analysis, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Ultraviolet spectrophotometry is another method used for quantifying this compound. [] These methods allow for accurate and sensitive determination of this compound concentrations in various matrices, such as biological samples, pharmaceutical formulations, and plant material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.